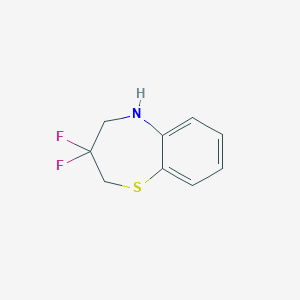

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Description

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a fluorinated derivative of the benzothiazepine class, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Benzothiazepines are widely studied for their pharmacological activities, particularly as intracellular calcium antagonists and modulators of ion channels . The difluoro substitution may alter electronic and steric properties, influencing both synthesis pathways and biological interactions.

Properties

Molecular Formula |

C9H9F2NS |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

3,3-difluoro-4,5-dihydro-2H-1,5-benzothiazepine |

InChI |

InChI=1S/C9H9F2NS/c10-9(11)5-12-7-3-1-2-4-8(7)13-6-9/h1-4,12H,5-6H2 |

InChI Key |

QIYKUMMDHLXUIV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CSC2=CC=CC=C2N1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms and a thiazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Non-Fluorinated Analogs: Ueyama et al. (1996) synthesized 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs with varied substituents, demonstrating that alkyl groups (e.g., cyclopentyl, pentyl) at the 5-position influence solubility and crystallinity. These compounds often exist as oils or low-melting solids .

- notes that fluorinated benzothiazepines, such as 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, face synthesis challenges, possibly due to fluorine’s reactivity, leading to discontinuation of some derivatives. In contrast, the target compound’s stability may be enhanced by symmetric difluoro substitution .

Table 1: Substituent Impact on Physical Properties

*Inferred from analogous fluorinated compounds ; †Hypothesized based on tetrahydrobenzothiazepine backbone .

Pharmacological Activity

Calcium Channel Modulation

- Non-Fluorinated Analogs: KT-362, a 1,5-benzothiazepine derivative, selectively inhibits intracellular calcium release in vascular smooth muscle (IC₅₀ ~10⁻⁶ M) but shows minimal effect on voltage-gated calcium channels . Ueyama’s analogs () similarly act as calcium antagonists, with potency influenced by substituent bulk and polarity.

- Fluorinated Derivatives : The difluoro substitution may enhance membrane permeability and target affinity. highlights 1,5-benzothiazepine derivatives as AMPK modulators in virtual screening, suggesting fluorinated variants could exhibit improved bioavailability and target engagement .

Table 2: Comparative Pharmacological Profiles

*Inferred from structural analogs in .

Biological Activity

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 2166855-67-8) is a compound that falls within the class of benzothiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H9F2NS

- Molar Mass : 201.24 g/mol

- Structural Characteristics : The presence of difluoromethyl groups significantly influences the compound's biological properties.

Antimicrobial Activity

Research has shown that derivatives of benzothiazepines exhibit notable antimicrobial properties. For example, certain synthesized derivatives demonstrated significant activity against various strains including C. neoformans, C. albicans, and E. coli with minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL .

Anti-inflammatory Activity

A series of 1,5-benzothiazepine derivatives have been synthesized and screened for anti-inflammatory effects. In vivo studies indicated that some compounds exhibited significant anti-inflammatory activity comparable to diclofenac at a dose of 10 mg/kg body weight .

Anticancer Activity

The anticancer potential of benzothiazepines has been explored extensively. A study reported that several newly synthesized compounds showed in vitro activity against human lung cancer cell lines. Notably, one compound achieved an IC50 value of 28 μg/mL against HT-29 colon cancer cells .

Antipsychotic Activity

Benzothiazepine derivatives have also been investigated for their antipsychotic effects. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against psychotic disorders .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of this compound derivatives, researchers synthesized multiple compounds and evaluated their cytotoxicity against various cancer cell lines. The results revealed significant inhibition of cell proliferation in several cases:

| Compound ID | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 1 | HT-29 | 28 |

| 2 | MCF-7 | 27 |

| 3 | DU-145 | 16 |

These findings suggest a promising avenue for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of synthesized benzothiazepine derivatives against common pathogens. The results indicated that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria:

| Compound ID | Bacteria | MIC (μg/mL) |

|---|---|---|

| A | S. aureus | 4 |

| B | E. coli | 6 |

| C | P. aeruginosa | 8 |

This highlights the potential application of these compounds in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.